molecular formula C10H11BrN2O3 B8337009 Methyl 3-(5-bromopicolinamido)propanoate

Methyl 3-(5-bromopicolinamido)propanoate

Cat. No. B8337009
M. Wt: 287.11 g/mol
InChI Key: VWQMKQMZKBBVDR-UHFFFAOYSA-N
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Patent
US08748624B2

Procedure details

Neat Et3N (5.2 mL, 37.5 mmol) was added to a DCM mixture (50 mL) of 5-bromopicolinic acid (5.1 g, 25.0 mmol), beta-alanine mether ester hydrochloride (4.2 g, 30.0 mmol), and EDCI (5.8 g, 30 mmol) and the resulting mixture was stirred at room temperature. After 24 h the resulting mixture was poured into CH2Cl2/H2O (50 mL/50 mL). The aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic layers were dried (Na2SO4), concentrated, and purified via column chromatography to yield the title compound.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 H2O
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]CN(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([OH:17])=O)=[N:13][CH:14]=1.[NH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].CCN=C=NCCCN(C)C>C(Cl)Cl.O.C(Cl)Cl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([NH:18][CH2:19][CH2:20][C:21]([O:23][CH3:1])=[O:22])=[O:17])=[N:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
4.2 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
5.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
CH2Cl2 H2O
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)NCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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